molecular formula C14H21ClN4O2 B3310244 Tert-butyl 3-[(2-chloropyrimidin-4-yl)amino]piperidine-1-carboxylate CAS No. 945895-44-3

Tert-butyl 3-[(2-chloropyrimidin-4-yl)amino]piperidine-1-carboxylate

Cat. No.: B3310244
CAS No.: 945895-44-3
M. Wt: 312.79 g/mol
InChI Key: XEXLWJLNAAYBLU-UHFFFAOYSA-N
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Description

Tert-butyl 3-[(2-chloropyrimidin-4-yl)amino]piperidine-1-carboxylate is a Boc-protected piperidine derivative featuring a 2-chloropyrimidine substituent at the 3-position. Its molecular formula is C₁₄H₂₁ClN₄O₂, with a molecular weight of 312.80 g/mol . The compound is typically synthesized via nucleophilic aromatic substitution (SNAr) between tert-butyl 3-aminopiperidine-1-carboxylate and 2,4-dichloropyrimidine, followed by purification using chromatography . This scaffold is of significant interest in medicinal chemistry, particularly in kinase inhibitor development, due to the 2-chloropyrimidine moiety’s ability to act as a hinge-binding motif in ATP-binding pockets .

Properties

IUPAC Name

tert-butyl 3-[(2-chloropyrimidin-4-yl)amino]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21ClN4O2/c1-14(2,3)21-13(20)19-8-4-5-10(9-19)17-11-6-7-16-12(15)18-11/h6-7,10H,4-5,8-9H2,1-3H3,(H,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEXLWJLNAAYBLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)NC2=NC(=NC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901143713
Record name 1,1-Dimethylethyl 3-[(2-chloro-4-pyrimidinyl)amino]-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901143713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

945895-44-3
Record name 1,1-Dimethylethyl 3-[(2-chloro-4-pyrimidinyl)amino]-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=945895-44-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 3-[(2-chloro-4-pyrimidinyl)amino]-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901143713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of tert-butyl 3-[(2-chloropyrimidin-4-yl)amino]piperidine-1-carboxylate typically involves the reaction of tert-butyl piperidine-1-carboxylate with 2-chloropyrimidine-4-amine under specific conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Tert-butyl 3-[(2-chloropyrimidin-4-yl)amino]piperidine-1-carboxylate undergoes various types of chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Tert-butyl 3-[(2-chloropyrimidin-4-yl)amino]piperidine-1-carboxylate is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as an intermediate in the synthesis of various complex molecules. In biology, it is often used in studies involving enzyme inhibition and protein interactions.

Mechanism of Action

The mechanism of action of tert-butyl 3-[(2-chloropyrimidin-4-yl)amino]piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the specific enzyme or receptor targeted .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues and their distinguishing features:

Compound Name Core Structure Substituents/Modifications Molecular Formula Key Applications/Properties References
Tert-butyl 3-[(2-chloropyrimidin-4-yl)amino]piperidine-1-carboxylate (Target) Piperidine 2-Chloropyrimidine at 3-position C₁₄H₂₁ClN₄O₂ Kinase inhibition, intermediate in drug synthesis
Tert-butyl 3-[(2-chloropyrimidin-4-yl)amino]pyrrolidine-1-carboxylate Pyrrolidine 2-Chloropyrimidine at 3-position C₁₃H₁₉ClN₄O₂ Lower molecular weight, altered ring strain
Tert-butyl 4-[(2-chloropyrimidin-4-yl)amino]piperidine-1-carboxylate Piperidine 2-Chloropyrimidine at 4-position C₁₄H₂₁ClN₄O₂ Regioisomer with distinct binding interactions
Tert-butyl 4-(3-chloropyrazin-2-yl)piperidine-1-carboxylate Piperidine 3-Chloropyrazine at 4-position C₁₄H₂₀ClN₃O₂ Pyrazine heterocycle for electronic modulation
Tert-butyl (3R)-3-{[6-(dibenzylamino)-5-nitropyrimidin-4-yl]amino}piperidine-1-carboxylate Piperidine (chiral) Nitro and dibenzylamino groups on pyrimidine C₃₄H₄₂N₆O₄ Enhanced steric bulk for selective kinase binding
Tert-butyl 3-(((2-chloropyrimidin-4-yl)methyl)(methyl)amino)piperidine-1-carboxylate Piperidine Methyl group on amino linkage + methylene bridge C₁₇H₂₆ClN₅O₂ Increased lipophilicity for membrane permeability

Key Comparisons

Core Ring Systems

  • Piperidine vs. Pyrrolidine : The target compound’s piperidine ring (6-membered) reduces ring strain compared to pyrrolidine (5-membered), enhancing conformational flexibility and solubility . Pyrrolidine derivatives (e.g., CAS 945895-38-5 ) exhibit lower molecular weight (~298.77 vs. 312.80) but may suffer from reduced metabolic stability due to increased ring strain .
  • Chiral vs. Achiral : The (3R)-configured analogue in EP 3 590 938 B1 demonstrates the importance of stereochemistry in biological activity, with enantiomers often showing divergent binding affinities .

Substituent Effects 2-Chloropyrimidine vs. 3-Chloropyrazine: Pyrimidine’s two nitrogen atoms at 1,3-positions enable stronger hydrogen bonding compared to pyrazine (nitrogens at 1,4-positions), making the target compound more suitable for kinase inhibition . Nitro and Dibenzylamino Groups: The addition of electron-withdrawing (nitro) and bulky (dibenzylamino) groups in EP 3 590 938 B1 enhances selectivity for specific kinase targets but complicates synthesis .

Synthetic Accessibility

  • The target compound is synthesized in 94.9% yield under mild conditions (i-PrOH, 55°C, 5 h) , whereas analogues with steric hindrance (e.g., methylene-bridged derivatives in CAS 1420904-23-9 ) require longer reaction times or higher temperatures .

Biological Activity

  • The 2-chloropyrimidine moiety in the target compound is critical for ATP-pocket binding in kinases. Regioisomers (e.g., 4-substituted piperidine) show reduced activity due to misalignment with hinge regions .

Biological Activity

Tert-butyl 3-[(2-chloropyrimidin-4-yl)amino]piperidine-1-carboxylate (CAS Number: 1224600-41-2) is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mode of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C15H22ClN3O2
  • Molecular Weight : 312.795 g/mol
  • IUPAC Name : this compound

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of this compound against various bacterial strains. The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria, which is critical in the context of rising antibiotic resistance.

Table 1: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainActivity Concentration (µg/mL)Notes
Staphylococcus aureus (MRSA)0.78 - 3.125Comparable to vancomycin and linezolid
Enterococcus faecium (VRE)0.78 - 3.125Effective against vancomycin-resistant strains
Escherichia coliNo activityNot effective
Klebsiella pneumoniaeNo activityNot effective

The compound exhibited strong bactericidal properties, particularly against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE), suggesting a potential for development as a novel antimicrobial agent .

The mechanism by which this compound exerts its antibacterial effects appears to involve depolarization of the bacterial cytoplasmic membrane. This leads to a dissipation of the membrane potential, which is critical for bacterial survival and function .

Study 1: Efficacy Against Drug-resistant Strains

A study conducted by researchers aimed at evaluating the efficacy of this compound against various drug-resistant strains demonstrated its potential as an alternative treatment option. The research involved screening a library of compounds against clinically relevant bacterial pathogens, leading to the selection of this compound for further optimization due to its promising results .

Study 2: In Vitro Evaluation

In vitro evaluations showed that the compound had a selective toxicity profile, exhibiting minimal cytotoxicity towards mammalian cell lines while maintaining potent antibacterial activity against resistant bacterial strains. This selectivity is crucial for therapeutic applications, as it suggests a lower risk of adverse effects in clinical settings .

Q & A

Q. Table 1: Comparison of Coupling Conditions

ConditionYield (%)Time (h)Reference
Pd(OAc)2/Xantphos7824
Microwave-assisted852
Cs2CO3 in DMF9212

Advanced: How does the compound interact with biological targets, and how are these mechanisms validated?

Methodological Answer:
The chloropyrimidine moiety may act as a kinase inhibitor mimic. Mechanistic studies involve:

  • Docking Simulations: Model interactions with ATP-binding pockets of kinases (e.g., EGFR) using AutoDock Vina .
  • Enzyme Assays: Measure IC50 values against purified kinases via fluorescence polarization .
  • Mutagenesis Studies: Replace key residues (e.g., Lys721 in EGFR) to confirm binding specificity .

Key Finding:
Analogues like tert-butyl 4-(4-amino-2H-1,2,3-triazol-2-yl)piperidine-1-carboxylate show nanomolar affinity for kinase targets, suggesting similar potential for the chloropyrimidine derivative .

Basic: How is the purity of the compound confirmed post-synthesis?

Methodological Answer:

  • HPLC: Use a C18 column with acetonitrile/water (70:30) mobile phase; purity >95% is indicated by a single peak at 254 nm .
  • Elemental Analysis: Match calculated vs. observed C, H, N percentages (e.g., C: 56.2%, H: 6.5%, N: 16.4%) .
  • Melting Point: A sharp range (e.g., 148–150°C) confirms crystallinity and absence of solvates .

Advanced: What analytical techniques resolve stereochemical uncertainties in the piperidine ring?

Methodological Answer:

  • X-ray Crystallography: Determine absolute configuration using single crystals grown via vapor diffusion (hexane/EtOAc) .
  • Chiral HPLC: Employ a Chiralpak IA column to separate enantiomers, validated with racemic mixtures .
  • VCD Spectroscopy: Compare experimental vibrational circular dichroism spectra with DFT-calculated models .

Basic: What are the stability profiles of this compound under varying pH conditions?

Methodological Answer:

  • Acidic Conditions (pH 2): Rapid hydrolysis of the tert-butyl carbamate group occurs within 6 hours .
  • Neutral/Basic Conditions (pH 7–9): Stable for >72 hours in aqueous buffer at 25°C .
    Recommendation: Store lyophilized at -20°C to prevent degradation.

Advanced: How are computational methods applied to predict the compound’s reactivity?

Methodological Answer:

  • DFT Calculations: Use Gaussian 16 to model transition states for SNAr reactions at the 2-chloropyrimidine position (B3LYP/6-31G* basis set) .
  • Molecular Dynamics: Simulate solvation effects in DMSO to predict nucleophilic attack rates .
  • QSPR Models: Correlate Hammett σ values of substituents with reaction yields .

Basic: What solvents are compatible with this compound for reaction planning?

Methodological Answer:

  • Polar aprotic solvents: DMF, DMSO (ideal for coupling reactions) .
  • Non-polar solvents: Toluene, THF (suitable for Pd-catalyzed aminations) .
  • Avoid: Water or alcohols, which may hydrolyze the tert-butyl ester .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 3-[(2-chloropyrimidin-4-yl)amino]piperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 3-[(2-chloropyrimidin-4-yl)amino]piperidine-1-carboxylate

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